molecular formula C15H14ClNO2 B2725225 [(Z)-(4-chlorophenyl)methylidene](4-methoxybenzyl)ammoniumolate CAS No. 939888-31-0

[(Z)-(4-chlorophenyl)methylidene](4-methoxybenzyl)ammoniumolate

Cat. No.: B2725225
CAS No.: 939888-31-0
M. Wt: 275.73
InChI Key: OPMJRHLHENYGJU-YVLHZVERSA-N
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Description

(Z)-(4-chlorophenyl)methylideneammoniumolate is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a (Z)-configuration, indicating the specific geometric arrangement of its substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-chlorophenyl)methylideneammoniumolate can be achieved through the condensation reaction between 4-chlorobenzaldehyde and 4-methoxybenzylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of (Z)-(4-chlorophenyl)methylideneammoniumolate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-(4-chlorophenyl)methylideneammoniumolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(Z)-(4-chlorophenyl)methylideneammoniumolate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (Z)-(4-chlorophenyl)methylideneammoniumolate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

(Z)-(4-chlorophenyl)methylideneammoniumolate can be compared with other Schiff bases such as:

  • [(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • [(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. (Z)-(4-chlorophenyl)methylideneammoniumolate is unique due to its specific substituents and (Z)-configuration, which can affect its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-15-8-4-13(5-9-15)11-17(18)10-12-2-6-14(16)7-3-12/h2-10H,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMJRHLHENYGJU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[N+](=CC2=CC=C(C=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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